An In-depth Technical Guide to the Physicochemical Properties of Capraminopropionic Acid's Constituent Moieties
An In-depth Technical Guide to the Physicochemical Properties of Capraminopropionic Acid's Constituent Moieties
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The term "Capraminopropionic acid" does not correspond to a standard chemical entity with readily available physicochemical data. It is hypothesized that this name refers to a derivative formed from the conjugation of a caproic acid moiety and an aminopropionic acid moiety. This technical guide provides a comprehensive overview of the physicochemical properties of the constituent molecules: Hexanoic Acid (commonly known as Caproic Acid), L-Alanine (an α-aminopropionic acid), and β-Alanine (a β-aminopropionic acid). Understanding the characteristics of these fundamental building blocks is crucial for predicting the properties of a potential "Capraminopropionic acid" derivative. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes a workflow diagram for the determination of key physicochemical parameters.
Introduction
In the realm of drug development and chemical research, a precise understanding of a molecule's physicochemical properties is paramount. These properties govern a substance's behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide addresses the constituent parts of the putative "Capraminopropionic acid," providing a foundational understanding for researchers exploring molecules with similar structural motifs.
Physicochemical Properties of Constituent Moieties
The properties of a potential "Capraminopropionic acid" would be a composite of the characteristics of its caproic acid and aminopropionic acid components. The lipophilicity of the hexanoyl chain would be balanced by the hydrophilicity of the amino acid portion.
Hexanoic Acid (Caproic Acid)
Hexanoic acid is a six-carbon saturated fatty acid. Its relatively short alkyl chain imparts a degree of lipophilicity.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Appearance | Colorless, oily liquid | [1][3] |
| Melting Point | -3.4 °C | [1] |
| Boiling Point | 205.8 °C | [1] |
| Water Solubility | 1.082 g/100 mL | [1] |
| pKa | 4.88 | |
| logP | 1.9 | [2] |
L-Alanine (α-Aminopropionic Acid)
L-Alanine is a proteinogenic amino acid with a methyl side chain, making it one of the simplest chiral amino acids.[4] It is a non-polar, aliphatic amino acid.[5]
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₂ | [6][7] |
| Molecular Weight | 89.09 g/mol | [8] |
| Appearance | White, crystalline solid | [8] |
| Melting Point | 300 °C (decomposes) | [6][8] |
| Boiling Point | 250 °C (sublimes) | [6][8] |
| Water Solubility | 16.72 g/100 mL (at 25 °C) | [4] |
| pKa (carboxyl) | 2.34 | [4] |
| pKa (amino) | 9.87 | [4] |
| logP | -2.85 | [8] |
β-Alanine (3-Aminopropionic Acid)
β-Alanine is a naturally occurring beta-amino acid where the amino group is at the β-position from the carboxylate group.[9]
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₂ | [9][10] |
| Molecular Weight | 89.09 g/mol | [9] |
| Appearance | White, crystalline powder | [9][10] |
| Melting Point | 207 °C (decomposes) | [9] |
| Boiling Point | 255 °C | [10] |
| Water Solubility | 54.5 g/100 mL | [9] |
| pKa (carboxyl) | 3.6 | |
| pKa (amino) | 10.19 | |
| logP | -3.13 |
Experimental Protocols
The accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)[11]
-
Capillary tubes (sealed at one end)[12]
-
Thermometer[11]
-
Mortar and pestle[11]
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[12][13]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12]
-
The assembly is placed in the heating block or oil bath of the melting point apparatus.[12]
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[11]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[12]
-
The melting point is reported as the range T1-T2.[13]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Apparatus:
-
Thiele tube or other heating apparatus[14]
-
Small test tube (fusion tube)[14]
-
Capillary tube (sealed at one end)[14]
-
Thermometer[14]
Procedure:
-
A small volume of the liquid sample (a few milliliters) is placed in the fusion tube.[14]
-
A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[15]
-
The fusion tube is attached to a thermometer and heated in a Thiele tube.[15]
-
As the liquid is heated, a stream of bubbles will emerge from the capillary tube.[14]
-
Heating is discontinued, and the liquid is allowed to cool.[16]
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[15][16]
Determination of Aqueous Solubility
The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specified temperature.
Apparatus:
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a vial.
-
The vial is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then centrifuged to separate the undissolved solid.[17]
-
A known volume of the supernatant is carefully removed and diluted.
-
The concentration of the dissolved compound in the diluted supernatant is determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.[18]
-
The solubility is calculated from the measured concentration and the dilution factor.
Determination of pKa
The pKa is a measure of the strength of an acid in solution.
Apparatus:
Procedure (Potentiometric Titration):
-
A known amount of the acidic or basic compound is dissolved in a known volume of water.[20]
-
A calibrated pH electrode is immersed in the solution.[19]
-
The solution is titrated with a standardized solution of a strong base (for an acid) or a strong acid (for a base), added in small increments.[19]
-
The pH of the solution is recorded after each addition of the titrant.[19]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.[20]
Visualizations
Experimental Workflow for Physicochemical Property Determination
Caption: Workflow for determining key physicochemical properties.
Conclusion
While "Capraminopropionic acid" remains a compound of ambiguous structure, a thorough understanding of its potential constituent parts—Hexanoic Acid, L-Alanine, and β-Alanine—provides a robust foundation for predicting its physicochemical properties. The data and experimental protocols presented in this guide are intended to aid researchers in the design, synthesis, and characterization of novel chemical entities with similar structural features. The interplay of the lipophilic caproyl group and the polar aminopropionic acid moiety will likely result in a molecule with amphiphilic characteristics, the precise nature of which will depend on the specific isomeric form and linkage. Further experimental investigation of any synthesized "Capraminopropionic acid" derivative is essential to confirm its properties.
References
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- 3. Hexanoic acid | 142-62-1 [chemicalbook.com]
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- 5. Amino Acids - Alanine [biology.arizona.edu]
- 6. scienceinfo.com [scienceinfo.com]
- 7. View of PHYSICOCHEMICAL PROPERTIES AND MEDICAL SIGNIFICANCE OF ALANINE [scientific-jl.com]
- 8. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. β-Alanine - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pennwest.edu [pennwest.edu]
- 12. byjus.com [byjus.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jpt.com [jpt.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. web.williams.edu [web.williams.edu]
